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molecular formula C7H5NS B8695171 Thieno[3,4-C]pyridine CAS No. 270-83-7

Thieno[3,4-C]pyridine

Cat. No. B8695171
M. Wt: 135.19 g/mol
InChI Key: QXWYLVQTEJWMKW-UHFFFAOYSA-N
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Patent
US04775757

Procedure details

The thieno[3,4-c]pyridine compounds of formula I are prepared as follows: 3-Acetylthiopene 18 is reacted with sulfur in morpholine at reflux temperatures, and the resultant product is hydrolyzed in aqueous sodium hydroxide to give acid 19 (R12 =H) as a solid. Esterification in an alcoholic solvent, such as methanol or ethanol, using sulfuric acid catalysis yields the ester 19 (R11 =CH3 or C2H5). Ester 19 is acetylated with acetyl chloride using a metal halide catalyst, such as tin tetrachloride, to give 20. Reaction of 20 with concentrated ammonium hydroxide produces a mixture of amide 21 and thienopyridinol 22. Ring closure of 21 is effected by dissolution in trifluoroacetic acid to give 22; alternatively, the mixture of 21 and 22 obtained from the ammonolysis could be converted to 22 directly by the action of trifluoroacetic acid. Compound 23, wherein R2, R3 and R4 are as previously described, can be prepared as previously described in Schemes 1 and 2.
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[Compound]
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resultant product
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Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)(=O)[CH3:2].[S].[NH:10]1CCOC[CH2:11]1>[OH-].[Na+]>[CH:5]1[S:6][CH:7]=[C:8]2[C:4]=1[CH:1]=[CH:2][N:10]=[CH:11]2 |f:3.4,^3:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CSC=C1
Name
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0 (± 1) mol
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reactant
Smiles
[S]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures

Outcomes

Product
Name
Type
product
Smiles
C=1SC=C2C=NC=CC21
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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